molecular formula C6H4F3NS B6335186 2,3,5-Trifluoro-6-(methylthio)pyridine CAS No. 1257072-14-2

2,3,5-Trifluoro-6-(methylthio)pyridine

Cat. No.: B6335186
CAS No.: 1257072-14-2
M. Wt: 179.17 g/mol
InChI Key: RZHKSQHRTCWZTL-UHFFFAOYSA-N
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Description

2,3,5-Trifluoro-6-(methylthio)pyridine is a fluorinated pyridine derivative with the molecular formula C6H4F3NS. This compound is characterized by the presence of three fluorine atoms and a methylthio group attached to the pyridine ring. Fluorinated pyridines are known for their unique chemical properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction, where a suitable pyridine derivative is treated with a fluorinating agent and a methylthio source under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic substitution reactions using cost-effective and readily available reagents. The reaction conditions are optimized to achieve high yields and purity of the final product. The process may also include purification steps such as distillation or recrystallization to remove impurities .

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trifluoro-6-(methylthio)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,5-Trifluoro-6-(methylthio)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,5-Trifluoro-6-(methylthio)pyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in drug discovery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,5-Trifluoro-6-(methylthio)pyridine is unique due to the combination of fluorine atoms and a methylthio group on the pyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2,3,5-trifluoro-6-methylsulfanylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NS/c1-11-6-4(8)2-3(7)5(9)10-6/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHKSQHRTCWZTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C(=N1)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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